molecular formula C9H5BrIN B2479787 7-Bromo-3-iodoquinoline CAS No. 1416440-61-3

7-Bromo-3-iodoquinoline

Cat. No. B2479787
CAS RN: 1416440-61-3
M. Wt: 333.954
InChI Key: SJYDYCSOXGKFPG-UHFFFAOYSA-N
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Description

7-Bromo-3-iodoquinoline is a compound with the CAS Number: 1416440-61-3 . It has a molecular weight of 333.95 and is typically stored at room temperature . The compound is usually in powder form .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 7-Bromo-3-iodoquinoline, has been a topic of interest in recent years due to their applications in medicinal and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The InChI code for 7-Bromo-3-iodoquinoline is 1S/C9H5BrIN/c10-7-2-1-6-3-8 (11)5-12-9 (6)4-7/h1-5H . This indicates that the compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Physical And Chemical Properties Analysis

7-Bromo-3-iodoquinoline has a molecular weight of 333.95 . It is typically stored at room temperature and is usually in powder form .

Scientific Research Applications

Organic Synthesis

7-Bromo-3-iodoquinoline is a halogenated quinoline that can be used as a building block in organic synthesis . Its bromo and iodo substituents make it a versatile compound for various coupling reactions.

Medicinal Chemistry

Quinoline derivatives have been widely studied in medicinal chemistry . Given that 7-Bromo-3-iodoquinoline is a quinoline derivative, it could potentially be used to synthesize new pharmaceuticals.

Drug Discovery

The quinoline scaffold is a vital part of many pharmaceuticals . Therefore, 7-Bromo-3-iodoquinoline could be used as a starting point in the discovery of new drugs.

Material Science

In material science, halogenated compounds like 7-Bromo-3-iodoquinoline are often used in the synthesis of new materials . Its unique structure could potentially lead to materials with novel properties.

Chromatography

Halogenated compounds are often used as standards or markers in chromatography . 7-Bromo-3-iodoquinoline could potentially be used in this capacity.

Industrial Chemistry

7-Bromo-3-iodoquinoline could also find use in industrial chemistry . Its halogen substituents could be replaced with other groups, leading to a wide variety of compounds.

Safety and Hazards

The safety information for 7-Bromo-3-iodoquinoline includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

7-bromo-3-iodoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrIN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYDYCSOXGKFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-iodoquinoline

CAS RN

1416440-61-3
Record name 7-bromo-3-iodoquinoline
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